

Technical Support Center: Las17 Fluorescence Microscopy

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Compound of Interest

Compound Name: LAS17

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This guide provides troubleshooting for common issues and artifacts encountered during fluorescence microscopy of the **Las17** protein in yeast (*Saccharomyces cerevisiae*).

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is fading rapidly during imaging. What is happening and how can I fix it?

A: This phenomenon is called photobleaching, the irreversible destruction of a fluorophore due to light exposure.^{[1][2][3][4]} When imaging **Las17** tagged with fluorescent proteins (e.g., GFP, mCherry), which is localized to dynamic, cortical actin patches, photobleaching can significantly compromise data quality, especially during time-lapse experiments.

Troubleshooting Steps:

- **Reduce Exposure Time & Intensity:** Minimize the duration and power of the excitation light.^[2] Use neutral density filters to decrease illumination intensity while maintaining image quality.
- **Optimize Camera Settings:** Use a high-sensitivity camera that can detect lower levels of fluorescence, allowing you to reduce excitation light. Increasing camera gain can help, but be mindful of introducing noise.

- **Use Antifade Reagents:** Mount your samples in a mounting medium containing antifade reagents. These chemical cocktails reduce the generation of reactive oxygen species that accelerate photobleaching.
- **Choose a More Photostable Fluorophore:** Some fluorescent proteins are inherently more resistant to photobleaching than others. If you are experiencing severe issues, consider re-tagging **Las17** with a more robust fluorophore.
- **Image a Fresh Field of View:** For static images, locate and focus on your region of interest using transmitted light or in a neighboring area before switching to fluorescence for the final capture. This minimizes light exposure on the target area.

Q2: I see a diffuse, hazy glow across my entire yeast cell, obscuring the specific **Las17** signal. What is causing this?

A: You are likely observing autofluorescence, which is natural fluorescence emitted by endogenous molecules within the yeast cell. This is a very common issue in yeast microscopy.

Common Sources & Solutions:

- **Growth Medium:** Rich media like YPD are highly autofluorescent.
 - **Solution:** Grow yeast in a synthetic complete (SC) medium, which has significantly lower background fluorescence. If you must use rich media, switch the cells to SC medium for at least an hour before imaging.
- **Metabolic Byproducts:** Yeast naturally produces fluorescent compounds like riboflavin, tryptophan, and NAD(P)H. This can be exacerbated when cells enter the diauxic shift.
 - **Solution:** Ensure cells are harvested during the mid-log phase of growth (OD₆₀₀ of 0.3–0.8) to minimize metabolic autofluorescence.
- **Genetic Background (ade⁻ strains):** Many common lab strains have mutations in the adenine synthesis pathway (e.g., ade2). These strains accumulate a fluorescent intermediate in the vacuole.

- Solution: Supplement your growth media with extra adenine to prevent the buildup of this intermediate. If possible, use a strain with a functional adenine pathway.
- Fixation: Aldehyde fixatives like formaldehyde can increase autofluorescence.
 - Solution: Perform a quenching step after fixation using a reagent like sodium borohydride or ammonium chloride. Always include an unfixed, unstained control to correctly identify autofluorescence.

Q3: My Las17-GFP signal appears in the mCherry channel. What is this artifact and how do I prevent it?

A: This is known as bleed-through or crosstalk, where the emission signal from one fluorophore is detected in a filter channel intended for another. This occurs when the emission spectrum of one dye (e.g., GFP) overlaps with the excitation spectrum of another (e.g., mCherry) or when emission spectra are broad.

Troubleshooting Steps:

- Sequential Imaging: The most effective solution is to acquire images for each channel sequentially. Excite with one laser line and collect the emission for that channel completely before moving to the next laser line and channel. This prevents simultaneous excitation and emission overlap.
- Use Narrower Filters: Ensure your emission filters are as narrow as possible to specifically capture the peak emission of your intended fluorophore while excluding signal from others.
- Image from Red to Green: When possible, image fluorophores with longer wavelengths (redder) first before moving to shorter wavelengths (greener). This can sometimes reduce the severity of bleed-through.
- Linear Unmixing: For advanced applications, spectral imaging systems can collect the entire emission spectrum from the sample. Software can then use the known spectra of each fluorophore to computationally separate the overlapping signals, a process called linear unmixing.

Q4: The structure of my yeast cells looks abnormal or **Las17** patches appear aggregated after fixation. How can I improve my sample preparation?

A: Improper sample preparation is a major source of artifacts that can distort cell morphology and protein localization.

Common Problems & Solutions:

- **Cell Crushing:** Applying too much pressure with the coverslip can flatten or break the yeast cells.
 - **Solution:** Gently place the coverslip and consider using a small gasket or spacers to maintain the three-dimensional structure of the cells.
- **Fixation Artifacts:** Over-fixation can crosslink proteins excessively, potentially masking antibody binding sites or creating artificial protein clusters. Under-fixation will fail to preserve cellular structures.
 - **Solution:** Optimize your fixation protocol. The ideal concentration of formaldehyde and fixation time can vary between strains. It is critical to test a range of conditions to find what works best for preserving **Las17** structures without introducing artifacts.
- **Air Bubbles:** Bubbles in the mounting medium create differences in refractive index, which distorts light and appears as bright or dark artifacts.
 - **Solution:** Carefully apply the mounting medium to one side of the coverslip and gently lower it at an angle to prevent trapping air.

Experimental Protocols

Protocol: Formaldehyde Fixation for Yeast Imaging

This protocol is a starting point and should be optimized for your specific strain and experimental needs.

- **Cell Growth:** Grow a 5 mL liquid culture to mid-log phase ($OD_{600} \approx 0.3-0.5$).

- **Fixation:** Add formaldehyde directly to the growth medium to a final concentration of 3.7% - 4%. Incubate for 30-60 minutes at room temperature with gentle shaking.
- **Washing:** Pellet the cells by centrifugation (e.g., 3000 x g for 3 minutes).
- **Resuspension:** Discard the supernatant and wash the cells twice with a wash buffer (e.g., PBS or a potassium phosphate buffer).
- **Permeabilization (Optional, for Immunofluorescence):** If you are using antibodies, you will need to permeabilize the cell wall. This often involves treatment with enzymes like zymolyase followed by a detergent like Triton X-100.
- **Mounting:** Resuspend the final cell pellet in a small volume of PBS with an antifade reagent. Pipette a small drop onto a microscope slide, apply a coverslip, and seal the edges with nail polish before imaging.

Quantitative Data

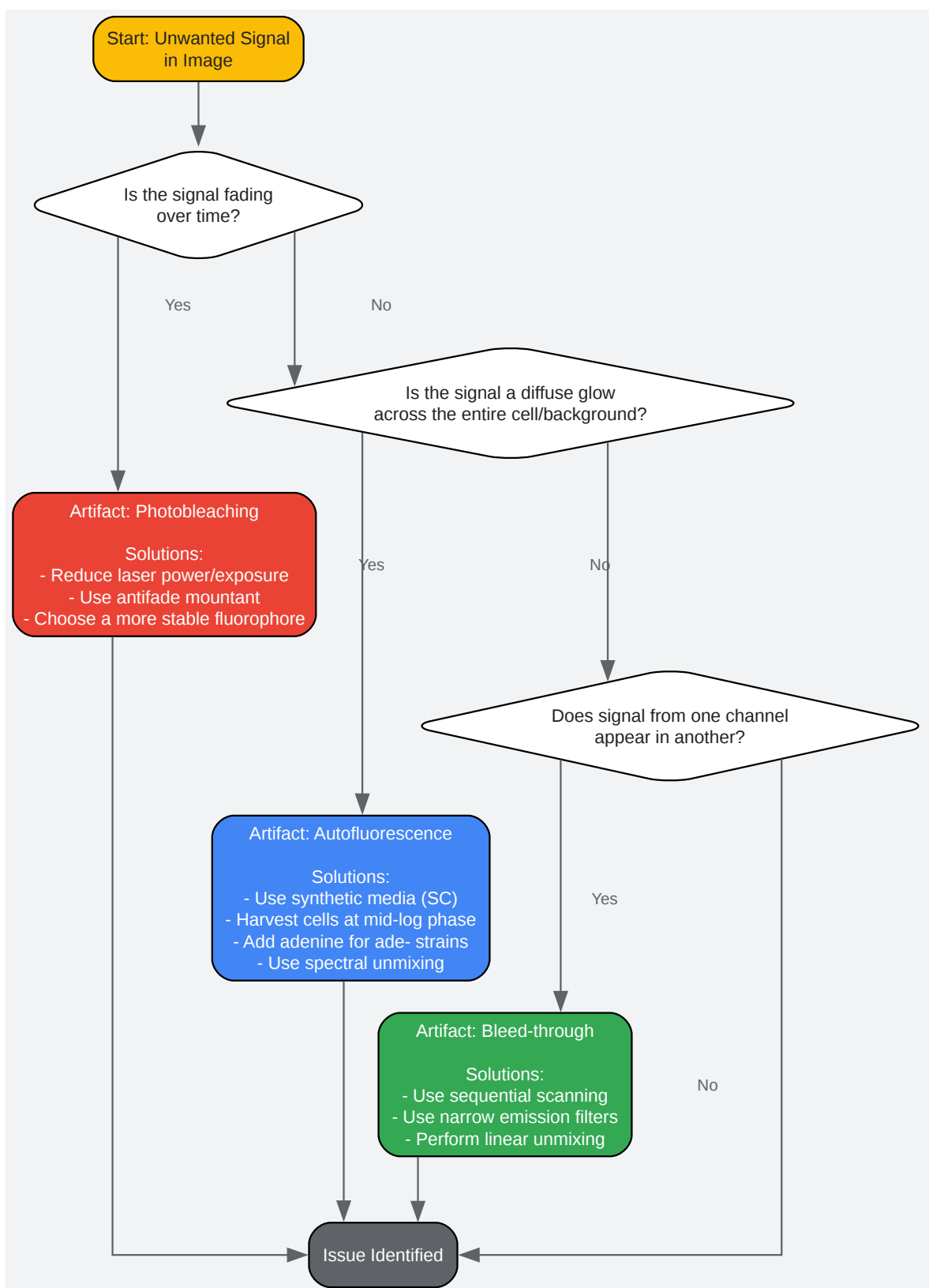
Table 1: Properties of Common Fluorophores Used in Yeast Research

The choice of fluorescent protein can significantly impact the severity of artifacts like photobleaching. This table provides a comparison of common fluorophores. Photostability is rated on a relative scale where higher numbers indicate greater resistance to photobleaching.

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Relative Photostability |
|---------------------|---------------------|-------------------|---------------------|-------------------------|
| EGFP | 488 | 507 | 53,000 | 3 / 5 |
| mCherry | 587 | 610 | 22,000 | 4 / 5 |
| mEmerald | 487 | 509 | 57,000 | 4 / 5 |
| mTagBFP2 | 402 | 457 | 47,000 | 3 / 5 |
| mScarlet | 569 | 594 | 70,000 | 4.5 / 5 |

Data are representative values compiled from various sources and can vary based on experimental conditions.

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Caption: A decision tree to identify common fluorescence microscopy artifacts.

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References

- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [[keyence.com](https://www.keyence.com)]
- 2. [azolifesciences.com](https://www.azolifesciences.com) [[azolifesciences.com](https://www.azolifesciences.com)]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [[thermofisher.com](https://www.thermofisher.com)]
- 4. Bleaching Effects | Scientific Volume Imaging [[svi.nl](https://www.svi.nl)]
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